molecular formula C8H14O B8483137 (4S)-Oct-1-YN-4-OL CAS No. 56085-20-2

(4S)-Oct-1-YN-4-OL

Cat. No.: B8483137
CAS No.: 56085-20-2
M. Wt: 126.20 g/mol
InChI Key: CNKOTDLNZPTGOY-MRVPVSSYSA-N
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Description

(4S)-Oct-1-YN-4-OL is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

56085-20-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(4S)-oct-1-yn-4-ol

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h2,8-9H,3,5-7H2,1H3/t8-/m1/s1

InChI Key

CNKOTDLNZPTGOY-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@@H](CC#C)O

Canonical SMILES

CCCCC(CC#C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.15 g (5.0 mmoles) of (S)-4-benzoyloxy-1-octyne (Example 141) and 1.40 g (25 mmoles) of potassium hydroxide in 50 ml of 10:1 methanol-water is allowed to stand at room temperature for 24 hours. The bulk of the methanol is evaporated at room temperature, and the mixture is extracted with ether. The extract is washed with brine, dried over magnesium sulfate, and evaporated to give a colorless oil, identical to 4-hydroxy-1-octyne [α]D25 =+17°±1.0° (C=0.77, ethyl acetate). This compound has the (S)-configuration.
Name
(S)-4-benzoyloxy-1-octyne
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( S )-configuration
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 1.15 g (5.0 mmoles) of (S)-4-benzoyl-oxy-1-octyne (Example 141) and 1.40 g (25 mmoles) of potassium hydroxide in 50 ml of 10:1 methanol-water is allowed to stand at room temperature for 24 hours. The bulk of the methanol is evaporated at room temperature, and the mixture is extracted with ether. The extract is washed with brine, dried over magnesium sulfate, and evaporated to give a colorless oil, identical to 4-hydroxy-1-octyne [α]D25 = +17+ 1.0° (C=0.77, ethyl acetate). This compound has the (S)-configuration.
Name
(S)-4-benzoyl-oxy-1-octyne
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( S )-configuration
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

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